molecular formula C20H12N4O3 B7945954 2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one

2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one

Cat. No.: B7945954
M. Wt: 356.3 g/mol
InChI Key: PKVQBQROZUXJSC-UHFFFAOYSA-N
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Description

The compound with the identifier “2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one involves a series of chemical reactions that are carefully controlled to achieve the desired product. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.

    Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure optimal yield and purity of the product. Common reagents used in these reactions include acids, bases, and solvents that facilitate the reaction process.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors that can handle significant volumes of reactants and products.

    Automation and Control: The process is automated and controlled using advanced technologies to ensure consistency and efficiency in production.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and quality of the final product, ensuring it meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, resulting in the formation of substituted products.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

    Catalysts: Such as palladium or platinum, used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other biomolecules. This binding can result in the modulation of biochemical pathways, leading to the desired biological or chemical effects.

Properties

IUPAC Name

2-amino-3-(4-oxo-1H-quinazolin-2-yl)chromeno[2,3-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O3/c21-17-13(18-22-14-7-3-1-5-10(14)19(26)24-18)9-12-16(25)11-6-2-4-8-15(11)27-20(12)23-17/h1-9H,(H2,21,23)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVQBQROZUXJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=C(N=C4C(=C3)C(=O)C5=CC=CC=C5O4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=C(N=C4C(=C3)C(=O)C5=CC=CC=C5O4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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